N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide
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Overview
Description
N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide typically involves the condensation of a suitable aryl benzaldehyde with 6-nitrobenzo[d]thiazol-2-amine in ethanol, using a catalytic quantity of glacial acetic acid . This reaction forms the intermediate N-benzylidene-6-nitrobenzo[d]thiazol-2-amine, which is then further reacted with phenoxy and pyridin-2-ylmethyl groups to yield the final product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups within the molecule.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups are introduced. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution
Scientific Research Applications
N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. As a VEGFR-2 kinase inhibitor, it binds to the kinase domain of the receptor, preventing its activation and subsequent signaling pathways that promote cell proliferation and angiogenesis . This inhibition leads to reduced tumor growth and metastasis.
Comparison with Similar Compounds
N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide can be compared with other benzothiazole derivatives, such as:
2-(3-(4-chlorophenyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)-N-(thiazol-2-yl)acetamide: Known for its activity in seizure tests.
N-benzylidene-6-nitrobenzo[d]thiazol-2-amine: An intermediate in the synthesis of various benzothiazole derivatives.
BMS-605541: A potent VEGFR-2 kinase inhibitor optimized from a series of thiazole derivatives. The uniqueness of this compound lies in its specific structural features and its potent biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N3O2S/c1-19-16-24-26(17-20(19)2)34-28(30-24)31(18-21-10-8-9-15-29-21)27(32)23-13-6-7-14-25(23)33-22-11-4-3-5-12-22/h3-17H,18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGOAPITSQOXOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=CC=C4OC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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